molecular formula C18H23NO3S B12142638 5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione

5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12142638
M. Wt: 333.4 g/mol
InChI Key: BTOPKTORHFWJAI-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly in the treatment of diabetes due to their ability to improve insulin sensitivity. The unique structure of this compound, which includes a thiazolidine ring and a phenyl group substituted with an octyloxy chain, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-octyloxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

  • Step 1: Preparation of 4-Octyloxybenzaldehyde

      Reagents: 4-hydroxybenzaldehyde, 1-bromooctane, potassium carbonate

      Conditions: Reflux in acetone

      Reaction: 4-hydroxybenzaldehyde reacts with 1-bromooctane in the presence of potassium carbonate to form 4-octyloxybenzaldehyde.

  • Step 2: Condensation Reaction

      Reagents: 4-octyloxybenzaldehyde, thiazolidine-2,4-dione, sodium hydroxide

      Conditions: Reflux in ethanol

      Reaction: 4-octyloxybenzaldehyde condenses with thiazolidine-2,4-dione in the presence of sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an anti-diabetic agent. Thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism.

Medicine

Medically, compounds similar to this compound are investigated for their potential to treat type 2 diabetes by improving insulin sensitivity and reducing blood glucose levels.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The primary mechanism of action of 5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione involves the activation of PPARγ. This nuclear receptor regulates the expression of genes involved in glucose and lipid metabolism. By activating PPARγ, the compound enhances insulin sensitivity, promotes adipogenesis, and reduces inflammation, which collectively contribute to its anti-diabetic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.

    Pioglitazone: A widely used thiazolidinedione for the treatment of type 2 diabetes.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.

Uniqueness

5-[(4-Octyloxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones. The presence of the octyloxy group can influence the compound’s lipophilicity, potentially affecting its absorption, distribution, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

(5Z)-5-[(4-octoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H23NO3S/c1-2-3-4-5-6-7-12-22-15-10-8-14(9-11-15)13-16-17(20)19-18(21)23-16/h8-11,13H,2-7,12H2,1H3,(H,19,20,21)/b16-13-

InChI Key

BTOPKTORHFWJAI-SSZFMOIBSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.